(E)-4-(Dimethylamino)but-2-enal
Description
(E)-4-(Dimethylamino)but-2-enal is an α,β-unsaturated aldehyde featuring a dimethylamino group at the C4 position. For instance, ethyl (E)-4-(dimethylamino)but-2-enoate (CAS 1086268-91-8), a closely related ester, has a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Such compounds are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and polymerizable resins. Their reactivity stems from the electron-rich dimethylamino group and the conjugated double bond system, which facilitates nucleophilic additions and cyclization reactions .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)but-2-enal |
InChI |
InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h3-4,6H,5H2,1-2H3/b4-3+ |
InChI Key |
JTAYXEIPUKLUOX-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C=O |
Canonical SMILES |
CN(C)CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)but-2-enal typically involves the reaction of dimethylamine with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-4-(Dimethylamino)but-2-enal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)but-2-enal involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
Key Findings :
- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate. This is attributed to its superior electron-donating capacity, which enhances photoinitiation efficiency .
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate better mechanical strength and lower water sorption than those with 2-(dimethylamino)ethyl methacrylate. However, the latter shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), a co-initiator .
| Parameter | Ethyl 4-(Dimethylamino)benzoate | 2-(Dimethylamino)ethyl Methacrylate |
|---|---|---|
| Molecular Weight | 207.26 g/mol | 157.21 g/mol |
| Functional Group | Aromatic ester with dimethylamino | Methacrylate with dimethylamino |
| Degree of Conversion | 85–90% | 70–75% |
| Key Application | Dental resins, adhesives | Photopolymerizable coatings |
Droloxifene (Pharmaceutical Analogue)
Droloxifene (IUPAC: (E)-α-[para-(2-(Dimethylamino)ethoxy)phenyl]-α'-ethyl-3-stilbenol) shares structural motifs with (E)-4-(dimethylamino)but-2-enal, including a dimethylaminoethoxy group and a conjugated double bond. This compound is a selective estrogen receptor modulator (SERM) used in cancer therapy. Its dimethylamino group enhances solubility and receptor binding affinity, while the conjugated system allows for isomer-specific bioactivity (e.g., trans-configuration is pharmacologically active) .
Ethyl (E)-4-(Dimethylamino)but-2-enoate
This ester derivative (C₈H₁₅NO₂) serves as a versatile intermediate in synthesizing heterocycles like quinolines and triazines. Its reactivity in Pfitzinger reactions—forming quinoline-4-carboxylic acids—is notable. For example, heating with isatins in alkaline conditions yields styryl-substituted quinolines, which are precursors to fluorescent dyes and liquid crystals .
| Property | Ethyl (E)-4-(Dimethylamino)but-2-enoate |
|---|---|
| Molecular Weight | 157.21 g/mol |
| Functional Groups | Ester, conjugated enamine |
| Key Reaction | Pfitzinger reaction with isatins |
| Application | Synthesis of quinoline derivatives |
(E)-N-(4-(3-Chloro-4-(Pyridin-2-yl-methoxy)phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(Dimethylamino)-but-2-enamide
This amide derivative, prepared via condensation reactions, highlights the role of dimethylamino-substituted alkenes in medicinal chemistry. The conjugated system and dimethylamino group enhance solubility and target binding in kinase inhibitors, demonstrating the structural versatility of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
